(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione
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Overview
Description
“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a hydroxy group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” would likely involve multiple steps, including:
- Formation of the pyrrolidinone ring through cyclization reactions.
- Introduction of the hydroxy group via selective hydroxylation.
- Attachment of the substituted phenyl groups through Friedel-Crafts acylation or alkylation reactions.
- Use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
- Oxidation of the hydroxy group would yield a ketone or aldehyde.
- Reduction of the carbonyl groups would yield alcohols.
- Substitution reactions would introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
- Used as a building block for more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery and development.
- Investigated for its interactions with biological macromolecules.
Medicine
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal purposes, it might involve:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways.
- Interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
- “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(methoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one”
- “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(ethoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one”
Uniqueness
- The presence of the propan-2-yloxy group may confer unique reactivity or biological activity.
- The specific arrangement of functional groups may result in distinct physical and chemical properties.
Properties
Molecular Formula |
C29H38N2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-19(2)35-23-15-11-21(12-16-23)26(32)24-25(20-9-13-22(14-10-20)29(3,4)5)31(28(34)27(24)33)18-8-17-30(6)7/h9-16,19,25,32H,8,17-18H2,1-7H3/b26-24+ |
InChI Key |
VBAWRWTUAMIYJX-SHHOIMCASA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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